N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, an imidazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the imidazole ring, followed by the introduction of the pyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, while reduction may produce N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-methanol.
Scientific Research Applications
N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
- N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-methanol
- N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-amine
Uniqueness
N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-butan-2-yl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-10(2)17-14(19)12-8-18(9-15-12)13-7-5-6-11(3)16-13/h5-10H,4H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLQSCQQLQRYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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